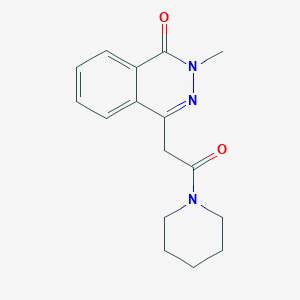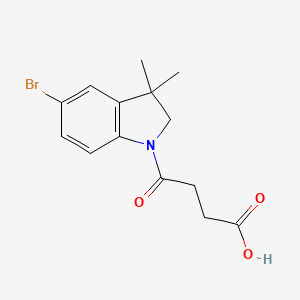
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid, also known as BRD3308, is a synthetic compound that has been of interest to the scientific community due to its potential applications in research.
科学的研究の応用
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid has been primarily used in scientific research for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to a more compact chromatin structure and reduced gene expression. Inhibition of HDACs has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid has been shown to selectively inhibit HDAC6, which is involved in the regulation of microtubule dynamics and protein degradation. By inhibiting HDAC6, this compound can lead to an accumulation of acetylated proteins, which can have downstream effects on cellular processes such as autophagy and immune response.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid in lab experiments is its selectivity for HDAC6, which can lead to more specific effects on cellular processes compared to non-selective HDAC inhibitors. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several potential future directions for research on 4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in other areas of research such as immunology and epigenetics. Finally, the development of more efficient synthesis methods and analogs of this compound could lead to improved therapeutic potential and broader applications in research.
合成法
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid can be synthesized using a multi-step process. The first step involves the synthesis of 5-bromo-3,3-dimethyl-2H-indole, which is then reacted with ethyl 4-chloroacetoacetate to form this compound. The final product is obtained by hydrolyzing the ethyl ester using potassium hydroxide in ethanol.
特性
IUPAC Name |
4-(5-bromo-3,3-dimethyl-2H-indol-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2)8-16(12(17)5-6-13(18)19)11-4-3-9(15)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCPGMLBPMJSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Br)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
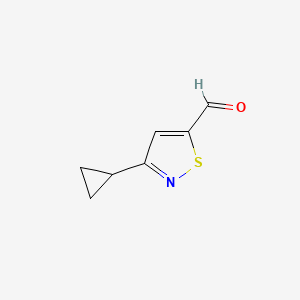
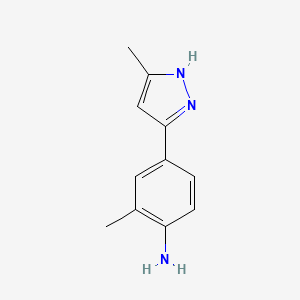
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
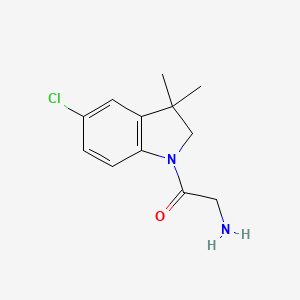
![2-[(3-Chloro-4-methoxyphenyl)formamido]acetic acid](/img/structure/B7637670.png)
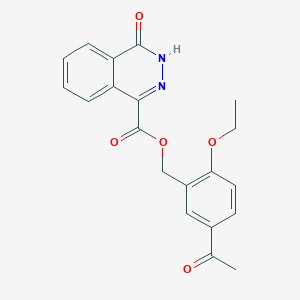

![4-(1,3-dioxoisoindol-2-yl)-N-[2-(3-fluorophenyl)ethyl]butanamide](/img/structure/B7637695.png)
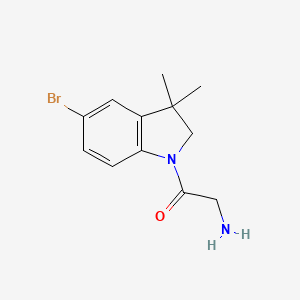
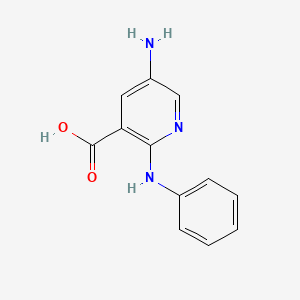
![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)
